3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a carboxamide group Additionally, it has two aromatic rings, one with a methoxy group and the other with a methyl group, attached to the pyrrolidine ring
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid or an amine.
Attachment of Aromatic Rings: The aromatic rings with methoxy and methyl groups can be introduced through substitution reactions using appropriate reagents.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrrolidine derivative with a carboxylic acid or its derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to produce the compound in larger quantities.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: In biological research, the compound may be used to study its effects on various biological systems, including its potential as a ligand for specific receptors or enzymes.
Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for treating certain diseases or conditions. Its pharmacological properties can be investigated through preclinical and clinical studies.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors, enzymes, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide: This compound lacks the methyl group on the aromatic ring, which may affect its chemical and biological properties.
3-(4-methylphenyl)-N-(4-methoxyphenyl)pyrrolidine-1-carboxamide: This compound has the positions of the methoxy and methyl groups reversed, which may influence its reactivity and interactions with molecular targets.
N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide: This compound lacks the methyl group on the pyrrolidine ring, which may alter its overall structure and properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-3-7-17(8-4-14)20-19(22)21-12-11-16(13-21)15-5-9-18(23-2)10-6-15/h3-10,16H,11-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNRWVZERHKBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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